molecular formula C10H9N3OS B045382 Cyanamide, (4-methoxy-6-methyl-2-benzothiazolyl)-(9CI) CAS No. 119283-96-4

Cyanamide, (4-methoxy-6-methyl-2-benzothiazolyl)-(9CI)

Cat. No. B045382
CAS RN: 119283-96-4
M. Wt: 219.27 g/mol
InChI Key: OOTGPXDNLOIXAZ-UHFFFAOYSA-N
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Description

Cyanamide, (4-methoxy-6-methyl-2-benzothiazolyl)-(9CI), also called MMBTH, is a synthetic compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains both a benzothiazole and a cyano group. MMBTH has been found to have a range of biological activities, including antitumor, antifungal, and antibacterial effects. In

Mechanism Of Action

The mechanism of action of MMBTH is not fully understood. However, it has been proposed that MMBTH may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids and proteins in cancer cells. This results in the inhibition of cell proliferation and induction of apoptosis. MMBTH has also been found to disrupt the cell wall of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects
MMBTH has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins in cancer cells. MMBTH has also been found to disrupt the cell wall of fungi and bacteria, leading to their death. In addition, MMBTH has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.

Advantages And Limitations For Lab Experiments

MMBTH has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been found to have a range of biological activities, making it a useful tool for studying the mechanisms of cancer cell proliferation and death, as well as the mechanisms of fungal and bacterial cell death.
However, there are also limitations to the use of MMBTH in lab experiments. The compound has low solubility in water, which can make it difficult to use in certain assays. In addition, MMBTH has been found to be toxic to some normal cells, which can limit its use in certain experiments.

Future Directions

For the study of MMBTH include the development of new synthesis methods, identification of new biological activities, and development of new derivatives with improved solubility and selectivity.

Synthesis Methods

The synthesis of MMBTH involves the reaction of 2-amino-4-methoxy-6-methylbenzothiazole with cyanogen bromide. The reaction proceeds through the formation of an intermediate imidoyl chloride, which then reacts with cyanide ion to form MMBTH. The yield of MMBTH from this reaction is typically around 50%.

Scientific Research Applications

MMBTH has been extensively used in scientific research due to its diverse biological activities. It has been found to have antitumor effects against a range of cancer cell lines, including breast, lung, and colon cancer cells. MMBTH has also been shown to have antifungal and antibacterial effects against a range of microorganisms, including Candida albicans, Aspergillus niger, and Staphylococcus aureus.

properties

CAS RN

119283-96-4

Product Name

Cyanamide, (4-methoxy-6-methyl-2-benzothiazolyl)-(9CI)

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

(4-methoxy-6-methyl-1,3-benzothiazol-2-yl)cyanamide

InChI

InChI=1S/C10H9N3OS/c1-6-3-7(14-2)9-8(4-6)15-10(13-9)12-5-11/h3-4H,1-2H3,(H,12,13)

InChI Key

OOTGPXDNLOIXAZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC#N)OC

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC#N)OC

synonyms

Cyanamide, (4-methoxy-6-methyl-2-benzothiazolyl)- (9CI)

Origin of Product

United States

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